methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
SALOR-INT L253448-1EA, also known by its chemical name methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, is a complex organic compound with the molecular formula C26H27N3O5S and a molecular weight of 493.57. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of SALOR-INT L253448-1EA involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the thiazolopyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the thiazolopyrimidine ring system.
Introduction of substituents: Various substituents, such as the dimethoxyphenyl and dimethylaminobenzylidene groups, are introduced through a series of reactions, including condensation and cyclization reactions.
Final esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial production methods for SALOR-INT L253448-1EA are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
SALOR-INT L253448-1EA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Condensation: Condensation reactions can be used to form larger molecules by combining SALOR-INT L253448-1EA with other compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SALOR-INT L253448-1EA has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: SALOR-INT L253448-1EA is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of SALOR-INT L253448-1EA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, SALOR-INT L253448-1EA can modulate cellular signaling pathways by interacting with receptors and other signaling molecules, leading to changes in cellular functions.
Comparison with Similar Compounds
SALOR-INT L253448-1EA can be compared with other similar compounds, such as:
Methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar structure but lacks the methyl group at the 7-position.
Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has an ethyl ester instead of a methyl ester.
Propyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a propyl ester instead of a methyl ester.
The uniqueness of SALOR-INT L253448-1EA lies in its specific substituents and the resulting chemical properties, which make it suitable for various research applications.
Biological Activity
Methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antitumor, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C26H27N3O5S with a molecular weight of approximately 493.58 g/mol. The structure features a thiazolo[3,2-a]pyrimidine core, which is known for its significant biological activity.
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit potent antitumor properties. For instance, studies have shown that similar compounds demonstrate high cytotoxicity against various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The compound has been evaluated for its ability to inhibit cell proliferation in these lines:
The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing its potential as an effective antitumor agent.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Thiazolo[3,2-a]pyrimidines are known to exhibit activity against various bacterial strains and fungi. Preliminary studies suggest that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 | |
Candida albicans | 25 |
These findings highlight the potential of this compound as a broad-spectrum antimicrobial agent.
Other Biological Activities
In addition to its antitumor and antimicrobial effects, the compound has shown promise in other areas:
- Antioxidant Activity : Some derivatives have exhibited significant antioxidant properties, which are crucial for combating oxidative stress in cells.
- Anti-inflammatory Effects : The compound's structural features may contribute to its ability to modulate inflammatory pathways.
- Acetylcholinesterase Inhibition : Compounds with similar structures have been identified as potential inhibitors of acetylcholinesterase, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies
A recent study investigated the effects of this compound on HeLa cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed that the compound induced apoptosis in these cells.
Properties
CAS No. |
312938-63-9 |
---|---|
Molecular Formula |
C26H27N3O5S |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H27N3O5S/c1-15-22(25(31)34-6)23(17-9-12-19(32-4)20(14-17)33-5)29-24(30)21(35-26(29)27-15)13-16-7-10-18(11-8-16)28(2)3/h7-14,23H,1-6H3/b21-13+ |
InChI Key |
XKEPLSLKPBYNAE-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Origin of Product |
United States |
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